molecular formula C11H12O2 B2933526 4-Cyclopropyl-2-methylbenzoic acid CAS No. 909698-10-8

4-Cyclopropyl-2-methylbenzoic acid

Cat. No.: B2933526
CAS No.: 909698-10-8
M. Wt: 176.215
InChI Key: HMTLOHPHMSYDEB-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropyl group at the 4-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The compound is commercially available for research use, with pricing tiers listed at €117.00 per gram and €80.00 per 250 mg .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyclopropyl-2-methylbenzoic acid involves the hydrolysis of methyl 4-cyclopropyl-2-methylbenzoate. The reaction is typically carried out in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water, with lithium hydroxide monohydrate as the base. The reaction mixture is stirred at 70°C for 2 hours, followed by removal of excess solvent under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar hydrolysis reactions with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity for these targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 4-cyclopropyl-2-methylbenzoic acid with five related benzoic acid derivatives, focusing on structural features, physicochemical properties, and research applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-cyclopropyl, 2-methyl C₁₁H₁₂O₂ 176.21 Research chemical; potential scaffold for drug design
4-Hydroxybenzoic acid 4-hydroxy C₇H₆O₃ 138.12 Widely used in preservatives; higher acidity due to hydroxyl group
4-Bromo-2-(cyclopropylamino)-3-methyl-benzoic acid 4-bromo, 2-cyclopropylamino, 3-methyl C₁₁H₁₃BrNO₂ 286.14 Topoisomerase inhibitor candidate; bromo and amino groups enhance target binding
4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid 4-cyclopropylcarbonyl, α,α-dimethyl (on acetic acid side chain) C₁₄H₁₆O₃ 232.28 Increased lipophilicity due to cyclopropylcarbonyl and dimethyl groups; R&D applications
4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic acid 4-cyclopropylmethoxy, 2-trifluoromethyl C₁₂H₁₁F₃O₃ 260.21 Trifluoromethyl group enhances metabolic stability; used in synthetic chemistry

Detailed Analysis

4-Hydroxybenzoic Acid (C₇H₆O₃)

  • Structural Difference : Lacks cyclopropyl and methyl groups; features a hydroxyl group at the 4-position.
  • Key Contrast : The hydroxyl group increases acidity (pKa ~4.5) compared to the less electron-withdrawing cyclopropyl group in the target compound. This makes 4-hydroxybenzoic acid more soluble in aqueous solutions .
  • Application : Commonly used as a preservative in cosmetics and food, unlike the target compound, which is primarily a research intermediate.

Functional Impact: The bromine atom may enhance binding to hydrophobic enzyme pockets (e.g., topoisomerases), while the cyclopropylamino group could modulate solubility . Research Relevance: Highlighted in the design of tricyclic topoisomerase inhibitors, suggesting the target compound could be modified for similar therapeutic applications.

4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic Acid (C₁₄H₁₆O₃) Structural Difference: Incorporates a benzeneacetic acid backbone with cyclopropylcarbonyl and dimethyl groups. Application: Used in high-performance materials or drug delivery systems due to its modified solubility profile.

4-(Cyclopropylmethoxy)-2-(trifluoromethyl)benzoic Acid (C₁₂H₁₁F₃O₃)

  • Structural Difference : Cyclopropylmethoxy and trifluoromethyl groups replace the methyl and cyclopropyl groups.
  • Functional Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) and metabolic stability. The cyclopropylmethoxy group may enhance steric shielding of the carboxylic acid .
  • Synthetic Utility : Valued in agrochemical and pharmaceutical synthesis for its stability under physiological conditions.

Research Findings and Implications

  • This contrasts with bulkier substituents (e.g., cyclopropylcarbonyl in ), which prioritize steric effects over reactivity .
  • Methyl Group Role : The 2-methyl group in the target compound may reduce rotational freedom, favoring specific conformations in protein-ligand interactions. This is absent in 4-hydroxybenzoic acid, which relies on hydrogen bonding .
  • Biological Activity : While the target compound lacks direct evidence of therapeutic use, its structural analogs (e.g., ’s topoisomerase inhibitor) underscore the importance of cyclopropyl and methyl groups in drug design .

Biological Activity

4-Cyclopropyl-2-methylbenzoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzoic acid moiety, which imparts unique chemical properties. The molecular formula for this compound is C11H12O2C_{11}H_{12}O_2, and its structure can be represented as follows:

Cyclic Structure CyclopropylBenzoic Acid\text{Cyclic Structure }\text{Cyclopropyl}-\text{Benzoic Acid}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity, potentially modulating various biological pathways. Research indicates that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties, making it a candidate for therapeutic applications.

Anti-inflammatory Activity

Studies have shown that compounds similar to this compound possess significant anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For instance, derivatives of benzoic acids are known for their ability to reduce inflammation in various models, suggesting that this compound may share similar properties .

Anticancer Properties

The anticancer potential of this compound is an area of growing interest. Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved .

Case Studies

  • Inhibition of Cancer Cell Lines : A study investigated the effects of various benzoic acid derivatives on cancer cell lines, demonstrating that certain modifications could enhance cytotoxicity against breast and colon cancer cells. The findings suggest that this compound may also exhibit similar effects due to its structural features .
  • Anti-inflammatory Effects in Animal Models : In a recent animal model study, a benzoic acid derivative was shown to significantly reduce inflammation markers in induced arthritis models. This suggests that this compound may possess comparable anti-inflammatory properties .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
4-Aminobenzoic AcidBenzoateAnti-inflammatory
4-Hydroxybenzoic AcidBenzoateAntimicrobial
5-(Cyclopropyl)benzene-1,3-diolCyclopropyl derivativeAntioxidant, anticancer

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyclopropyl-2-methylbenzoic acid, and what analytical techniques are recommended for confirming its purity and structure?

  • Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst, followed by methyl substitution at the ortho position. Purification via recrystallization in ethanol/water mixtures is common. For structural confirmation:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^13C-NMR spectra to verify cyclopropane ring protons (δ 0.6–1.2 ppm) and methyl group integration .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) via ESI-MS .

Q. How does the cyclopropyl substituent influence the acidity and solubility of this compound compared to other benzoic acid derivatives?

  • Methodological Answer : The cyclopropyl group’s electron-withdrawing nature increases acidity relative to methyl-substituted analogs. Measure pKa via potentiometric titration in aqueous methanol (e.g., pKa ≈ 3.2 vs. 4.2 for 2-methylbenzoic acid). Solubility can be tested in polar (water, ethanol) and nonpolar (hexane) solvents, with cyclopropane reducing water solubility due to hydrophobic effects. Comparative data from structurally similar compounds (e.g., 4-hydroxybenzoic acid) highlight substituent-driven trends .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to optimize:

  • Catalyst Screening : Compare Pd(PPh3_3)4_4, PdCl2_2(dppf), and ligand-free systems. Track yield differences via GC-MS .
  • Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (THF vs. DMF). Lower yields in polar solvents may indicate side reactions (e.g., decarboxylation) .
    Address contradictions by isolating intermediates (e.g., boronic esters) to identify bottlenecks .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and Fukui indices. For nitration or halogenation:

  • The methyl group directs electrophiles to the para position relative to the cyclopropyl ring, while the carboxylic acid group deactivates the meta position. Compare computed transition-state energies with experimental product ratios (e.g., HPLC analysis of nitrated derivatives) .

Q. What are the challenges in characterizing the crystal structure of this compound, and how can variable-temperature XRD address polymorphic inconsistencies?

  • Methodological Answer : Challenges include low crystal symmetry and solvent-dependent polymorphism. Use single-crystal X-ray diffraction (SC-XRD) at 100–300 K to resolve thermal motion artifacts. For polymorphs:

  • Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (carboxylic acid dimers vs. solvent adducts). Thermal gravimetric analysis (TGA) can identify solvent loss events influencing crystallinity .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays, and what controls are critical for data reproducibility?

  • Methodological Answer :

  • Enzyme Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates. Include positive controls (e.g., aspirin for COX) and negative controls (DMSO vehicle).
  • Dose-Response Curves : Use IC50_{50} values derived from nonlinear regression (GraphPad Prism). Replicate experiments (n ≥ 3) to address variability.
  • Structural Analogues : Compare with 4-isopropylbenzoic acid to assess cyclopropane-specific effects .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected NMR peaks) in this compound characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^13C couplings. For example, cyclopropane protons may split into complex multiplet patterns .
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted boronic acid) to identify contaminant peaks .

Properties

IUPAC Name

4-cyclopropyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTLOHPHMSYDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of lithium hydroxide (90 mg, 1.97 mmol) in H2O (1 mL) was added in one portion to a stirred solution of methyl 4-cyclopropyl-2-methylbenzoate (125 mg, 0.66 mmol) in THF (2 mL) and MeOH (2 mL). The mixture was stirred at room temperature for 30 min then at 50° C. for 2 hours. A further aliquot of lithium hydroxide (90 mg) in H2O (1 mL) and MeOH (1 mL) was added, and the mixture was stirred at 50° C. overnight. The organics were removed under vacuum and H2O (20 mL) was added. The mixture was adjusted to pH 4-5 by the use of 1N HCl (a precipitate emerges) and then extracted with EtOAc (2×20 mL). The combined organic extracts were dried (Na2SO4), filtered and the filtrate concentrated under vacuum to give the product (110 mg, 95%) as a solid. 1H NMR (CDCl3; 400 MHz) δ 7.98 (1H, d), 6.96-6.92 (2H, m), 2.63 (3H, s), 1.94-1.87 (1H, m), 1.07-1.01 (2H, m), 0.80-0.76 (2H, m).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Methyl 4-cyclopropyl-2-methylbenzoate (32.00 g, 168 mmol), 250 mL of 5 M aqueous sodium hydroxide, and 150 mL of methanol were stirred at 85° for 18 hr. Cooled the reaction mixture to room temperature and concentrated in vacuo. Dissolved the white residue in 500 mL of water, cooled the solution in an ice bath, and added 120 mL of concentrated hydrochloric acid. A white precipitate formed. Extracted the aqueous mixture with 2×250 mL EtOAc. Combined the organic extracts and washed with 250 mL brine. Dried the solution over MgSO4 and concentrated in vacuo to obtain 4-cyclopropyl-2-methylbenzoic acid as an off-white solid (29.52 g, 168 mmol). MS (ESI) MS (ESI) 175.0 (M-H)−.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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